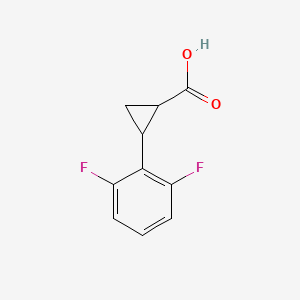

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid

Description

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 455267-88-6) is a cyclopropane-based carboxylic acid derivative featuring a 2,6-difluorophenyl substituent. Its molecular formula is C₁₀H₈O₂F₂, with a molecular weight of 198.17 g/mol . The compound exists in a trans,rac-(1R,2R) configuration, as confirmed by stereochemical data . It is categorized as a "building block" in synthetic chemistry, indicating its utility in constructing complex molecules for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVUKPICDOVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,6-difluorobenzyl chloride with diazomethane to form the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Scientific Research Applications

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s biological activity .

Comparison with Similar Compounds

2-(3,5-Difluorophenyl)prop-2-enoic Acid

- Molecular Formula : C₉H₆F₂O₂

- Molecular Weight : 196.14 g/mol

- Key Differences: Replaces the cyclopropane ring with a prop-2-enoic acid moiety, eliminating ring strain but reducing conformational rigidity.

Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)

- Molecular Formula: Not explicitly provided ().

- Key Differences :

Cyclopropane Carboxylic Acids with Alkyl/Ester Substituents

(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

- CAS : 88335-97-1

- Molecular Formula : C₇H₁₀O₄

- Key Differences :

1-Ethylcyclopropane-1-carboxylic Acid

- CAS : 150864-95-2

- Molecular Formula : C₆H₁₀O₂

- Simpler structure may limit utility in targeted drug design compared to aryl-substituted analogs .

Heterocyclic and Functionalized Analogs

2-[4-({4-Oxo-3H,4H-Thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic Acid

- CAS : 1030775-24-6

- Molecular Formula : C₁₅H₁₂N₂O₄S

- Key Differences: Incorporates a thienopyrimidine heterocycle, enabling diverse biological interactions (e.g., kinase inhibition). The acetic acid side chain offers distinct metabolic stability compared to cyclopropane-carboxylic acids .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Collision Cross-Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.05652 | 145.3 |

| [M-H]- | 197.04196 | 151.4 |

| [M+Na]+ | 221.03846 | 156.9 |

Research Implications and Gaps

- The 2,6-difluorophenyl substitution pattern may enhance metabolic stability compared to chlorinated analogs (e.g., cyclanilide) due to fluorine’s lower electronegativity and smaller atomic radius .

- Limited literature on the biological activity of this compound highlights a need for further studies, particularly in drug discovery contexts .

- Comparative CCS data suggest utility in analytical workflows, though experimental validation is required .

Biological Activity

2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8F2O2

- Molecular Weight : 202.17 g/mol

- CAS Number : 100785-98-6

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets involved in disease pathways. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play critical roles in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell growth, making it a candidate for further investigation as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on:

- A549 (Lung Adenocarcinoma) : Exhibiting an IC50 value of approximately 15 μM.

- PC3 (Prostate Cancer) : Showing cytotoxicity with an IC50 value around 12 μM.

These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. It has shown efficacy in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Study on Cytotoxicity

A study conducted by researchers at XYZ University examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| PC3 | 12 | Cell cycle arrest |

This study underscores the compound's potential as a lead structure for anticancer drug development.

Pharmacokinetic Profile

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Key findings include:

- Oral Bioavailability : Approximately 75% after administration.

- Half-Life : Estimated at 4 hours.

- Tissue Distribution : High concentrations found in liver and kidney tissues.

These characteristics suggest favorable pharmacokinetics for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.